molecular formula C8H7N3O2 B164790 4-(Azidomethyl)benzoic acid CAS No. 79584-03-5

4-(Azidomethyl)benzoic acid

Cat. No. B164790
CAS RN: 79584-03-5
M. Wt: 177.16 g/mol
InChI Key: QWRURNUFBGDSDL-UHFFFAOYSA-N
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Description

4-(Azidomethyl)benzoic acid is a reagent containing an azide group . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .


Synthesis Analysis

The synthesis of 4-(Azidomethyl)benzoic acid (4-AMBA) involves a [2 + 1] cycloaddition microwave-assisted reaction . This method has been used for the surface covalent functionalization of single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF) .


Chemical Reactions Analysis

4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules .


Physical And Chemical Properties Analysis

The molecular formula of 4-(Azidomethyl)benzoic acid is C8H7N3O2 . It has a molecular weight of 177.16 g/mol . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 177.053826475 g/mol . The topological polar surface area is 51.7 Ų .

Scientific Research Applications

Novel Protective Group Synthesis

4-(Azidomethyl)benzoic acid has been explored for its utility as a precursor in synthesizing protective groups. A novel method for preparing 2-(azidomethyl)benzoic acid, which can serve as a precursor for (2-azidomethyl)benzoyl (AZMB) protective groups, has been developed. This approach allows for the production of pure samples on a gram scale without the need for chromatographic purifications, highlighting its potential for chemical synthesis applications (Matsuda, Hashimoto, & Okuno, 2002).

Functionalization of Carbon Nanostructures

Research has shown the effectiveness of [2 + 1] cycloaddition microwave-assisted reactions for the covalent surface functionalization of carbon nanostructures, including single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF), using 4-(azidomethyl)benzoic acid (4-AMBA). This method underscores the potential of 4-(azidomethyl)benzoic acid in modifying the surface properties of carbon-based materials, which could have wide-ranging implications for materials science and engineering (Mendoza, Ledezma, Gallardo, Elías, & Elizalde, 2021).

Enhanced Perovskite Solar Cells

The inclusion of 4-(azidomethyl)benzoic acid derivatives in the composition of perovskite materials for solar cells has been studied. A bifunctional conjugated organic molecule derived from 4-(azidomethyl)benzoic acid demonstrated improved stability and superior power conversion efficiency in perovskite solar cells. This finding illustrates the potential of 4-(azidomethyl)benzoic acid derivatives in enhancing the performance and durability of solar energy devices, contributing to the advancement of renewable energy technologies (Hu et al., 2018).

Synthesis of Luminescent Coordination Polymers

4-(Azidomethyl)benzoic acid has been implicated in the synthesis of luminescent coordination polymers. Using a series of flexible thioether ligands, various dimensional coordination polymers were obtained, demonstrating luminescent properties. This suggests a role for 4-(azidomethyl)benzoic acid in the development of materials with potential applications in sensing, imaging, and light-emitting devices (Ren et al., 2008).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

4-(Azidomethyl)benzoic acid has been used in many research fields because of its beneficial characteristics . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, it can be expected that this compound will continue to be a subject of interest in future research.

properties

IUPAC Name

4-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRURNUFBGDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608218
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)benzoic acid

CAS RN

79584-03-5
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Azidomethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-bromomethylbenzoic acid (13.607 g, 63.3 mmol) in acetone (300 ml) and H2O (15 ml) was added dropwise at room temperature a solution of NaN3 (4.123 g, 63.4 mmol) in H2O (40 ml). The reaction mixture was stirred at room temperature overnight(ca 20 h). After evaporation of the acetone, the residual solid was suspended in water and filtered, yielding 10.13 g (57.2 mmol, 90.3%) of p-azidomethylbenzoic acid as a white powder: 1Hmr (DMSO-d6 4.57 (2H, s, --CH3N3), 7.43-7.55-7.93-8.07 (4H, A2 'B2 ', aromatic Hs) and 12.7 ppm (br, s, --CO2H): ir (nujol) νmax : (--N3) and 1670 cm-1 (--CO2H).
Quantity
13.607 g
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4.123 g
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300 mL
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15 mL
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JJ Mendoza, R Ledezma, CA Gallardo, A Elias… - Journal of Materials …, 2021 - Springer
The use of [2 + 1] cycloaddition microwave-assisted reaction as an effective and versatile method for the surface covalent functionalization of single-wall carbon nanotubes (SWCNTs), …
Number of citations: 3 link.springer.com
A Tamura, A Tonegawa, Y Arisaka… - Beilstein Journal of …, 2016 - beilstein-journals.org
Cyclodextrin (CD)-threaded polyrotaxanes (PRXs) with reactive functional groups at the terminals of the axle polymers are attractive candidates for the design of supramolecular …
Number of citations: 9 www.beilstein-journals.org
M Wrobel, J Aubé, B König - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
A series of substituted diaryltriazoles was prepared by a solid-phase-synthesis protocol using a modified Wang resin. The copper (I)-or ruthenium (II)-catalyzed 1, 3-cycloaddition on the …
Number of citations: 10 www.beilstein-journals.org
M Baier, M Giesler, L Hartmann - Chemistry–A European …, 2018 - Wiley Online Library
Previously, monodisperse and sequence‐controlled oligo(amidoamine) scaffolds were synthesized based on the step‐wise assembly of tailor‐made building blocks on a solid support …
G Vaidyanathan, D McDougald, J Choi… - Organic & …, 2016 - pubs.rsc.org
… In considering the options to eliminate the nuisance byproduct, we first thought of clicking it with 4-azidomethyl- benzoic acid or benzene sulfonic acid to increase its polarity. Similar …
Number of citations: 24 pubs.rsc.org
MI Montanez, Y Hed, S Utsel, J Ropponen… - …, 2011 - ACS Publications
Well-defined dendronized cellulose substrates displaying multiple representations of dual-functionality were constructed by taking advantage of the efficiency of the click reaction …
Number of citations: 74 pubs.acs.org
E Wilson - 2013 - library-archives.canada.ca
Hemoglobin-based oxygen carriers (HBOCs) are of great interest for their potential as a safer alternative to blood transfusions. To overcome the vasoactivity associated with …
Number of citations: 3 library-archives.canada.ca
G Li, X Wang, S Zong, J Wang, PS Conti… - Molecular …, 2014 - ACS Publications
CD13 receptor as a tumor vasculature biomarker has attracted great attention in cancer research. Through phage display screening, NGR-containing peptides have been characterized …
Number of citations: 49 pubs.acs.org
VI Böhmer, W Szymanski… - … A European Journal, 2020 - Wiley Online Library
… To this end, compound 3 was first deprotected and coupled to activated 4-azidomethyl benzoic acid 13 in a yield of 41 % (Figure 4 A) (see Supporting Information for experimental …
YR García, A Iyer, D Van Lysebetten… - Chemical …, 2015 - pubs.rsc.org
… The linkers chosen for the study encompass pentynoic acid, azido glycine, 4-azidomethyl-benzoic acid and (N-propynoylamino)-p-toluic acid (PATA). The PATA linker has been …
Number of citations: 10 pubs.rsc.org

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